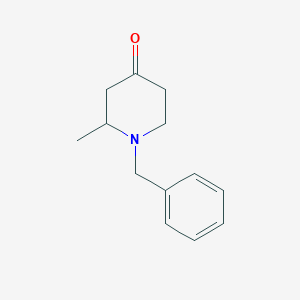

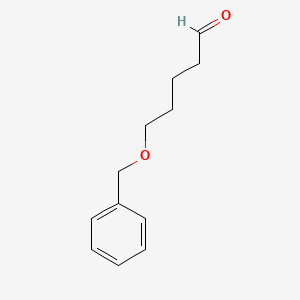

1-苄基-2-甲基哌啶-4-酮

描述

1-Benzyl-2-methylpiperidin-4-one is a chemical compound that is part of the benzylpiperidine family. It is related to various compounds that have been studied for their potential in medical applications, such as the treatment of Alzheimer's Disease and as antiulcer agents. The compound's derivatives have been synthesized and evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain . Additionally, some derivatives have been investigated for their cytotoxic effects on human cervical cancer cells .

Synthesis Analysis

The synthesis of 1-Benzyl-2-methylpiperidin-4-one derivatives has been explored in several studies. For instance, 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, a related compound, has been prepared and shown to undergo palladium-catalyzed cross-coupling reactions with aryl iodides and bromides to generate 3,4-unsaturated 4-arylpiperidines . Another study reported the synthesis of new polycyclic indole derivatives through acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one, using toluene-4-sulfonic acid as a catalyst . Furthermore, fluorescent N-benzylpiperidine-4-one derivatives have been synthesized via one-pot three-component protocols, yielding compounds with significant cholinesterase inhibitory activity .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-methylpiperidin-4-one derivatives has been characterized using various spectroscopic methods. NMR spectroscopy and single-crystal XRD analysis have been employed to determine the structure of synthesized oximes, confirming the existence of the E-isomer in unsymmetrical ketones . Additionally, the comparative molecular field analysis (CoMFA) has been used to study the structure-activity relationship of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors, revealing the importance of steric and electronic factors .

Chemical Reactions Analysis

1-Benzyl-2-methylpiperidin-4-one and its derivatives participate in various chemical reactions. The aforementioned synthesis of polycyclic indole derivatives involves a reaction mechanism that includes cyclization of enamine and subsequent intramolecular 1,5-dipolar cyclization . The compound's derivatives have also been shown to form supramolecular inclusion complexes with β-cyclodextrin, which can be analyzed by NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-2-methylpiperidin-4-one derivatives are influenced by their molecular structure and substituents. QSAR analyses have been performed to understand the relationship between the properties of the substituted indanone and benzylpiperidine rings and their inhibitory effects on acetylcholinesterase . The studies suggest that the potency of inhibition can be significantly affected by the nature of the substituents on these rings, with some derivatives showing potent activity against cholinesterase enzymes and cancer cells .

科学研究应用

抗菌性能

研究表明,哌啶衍生物,包括与1-苄基-2-甲基哌啶-4-酮相关的衍生物,具有显著的抗菌性能。具体来说,通过一系列步骤合成自各种芳基/芳基羧酸的化合物,涉及1-苄基-2-甲基哌啶-4-酮,已经证明具有显著的抗菌效果 (Aziz‐ur‐Rehman等,2017)。

多环吲哚衍生物的合成

1-苄基哌啶-4-酮,与1-苄基-2-甲基哌啶-4-酮密切相关,已被用于合成新的多环吲哚衍生物。合成过程涉及与2-乙烯基苯胺衍生物在特定条件下的反应,产生一类新的吲哚衍生物,这些衍生物已通过NMR光谱方法进行了结构确定 (H. Walter, H. Sauter, & J. Schneider, 1993)。

抗氧化和抗微生物潜力

在一项关注1-甲基哌啶-4-酮衍生物的研究中,开发了一种新的氧肟酯合成方案,表现出增强的生物学性能,包括显著的抗氧化和抗微生物活性。该组化合物中的某些化合物显示出有希望的抗氧化活性,以及强大的抗菌和抗真菌性能 (S. T. Harini et al., 2014)。

苄基取代哌啶盐酸盐的合成

1-苄基-4-[(5,6-二甲氧基-1-吲哚酮)-2-基] 甲基哌啶盐酸盐,包含1-苄基-2-甲基哌啶-4-酮结构,已被合成用于潜在的工业规模生产。这种合成展示了在更大规模上生产苄基取代哌啶衍生物的可行性 (Lan Zhi-yin, 2004)。

对映选择性合成

该化合物还被用于对映选择性合成过程。具体来说,其衍生物已被用于高效液相色谱法中的血浆中的手性分离,表明其在对映选择性和立体化学研究中的潜力 (Y. Oda et al., 1992)。

安全和危害

未来方向

Piperidines, including 1-Benzyl-2-methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research and potential future developments in the use of such compounds in the pharmaceutical industry.

属性

IUPAC Name |

1-benzyl-2-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIZOPYFPXOGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455030 | |

| Record name | 1-benzyl-2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203661-73-8 | |

| Record name | 1-benzyl-2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)